4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid
Overview
Description
4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a nitrophenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the phenyl ring.
Chlorination: Introduction of the chloro group into the benzoic acid core.
Coupling Reaction: Formation of the carbamothioyl linkage through a coupling reaction between the nitrophenyl group and the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and carbamothioyl groups can also contribute to the compound’s activity by interacting with specific enzymes and receptors.
Comparison with Similar Compounds
4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-aminobenzoic acid: Lacks the nitrophenyl and carbamothioyl groups, resulting in different chemical and biological properties.
3-nitrobenzoic acid: Lacks the chloro and carbamothioyl groups, resulting in different reactivity and applications.
4-chloro-3-(carbamothioylamino)benzoic acid: Lacks the nitrophenyl group, resulting in different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not present in the similar compounds listed above.
Properties
IUPAC Name |
4-chloro-3-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5S/c18-13-6-5-11(16(23)24)9-14(13)19-17(27)20-15(22)7-4-10-2-1-3-12(8-10)21(25)26/h1-9H,(H,23,24)(H2,19,20,22,27)/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENUUMMAXEEOU-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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